N-methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives. The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Chemical Synthesis and Characterization
Research has explored the synthesis and characterization of thiophene carboxamide derivatives, highlighting their potential in chemical synthesis. For instance, studies have detailed methods for preparing N-acylphosphoramido(thio)(seleno)ates through DBU-assisted reactions, offering insights into their structural properties via MS analysis and NMR spectroscopy (Baraniak et al., 2004). Similarly, the synthesis of new 3-Chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides has been reported, further expanding the scope of thiophene carboxamide derivatives in chemical synthesis (Ried, Oremek, Guryn, 1980).
Biological and Medicinal Applications
Several studies have investigated the biological and medicinal applications of thiophene carboxamide derivatives. For example, thiophene-2-carboxamide Schiff base derivatives have been explored as potential inhibitors for cholinesterase enzymes, with some showing promising inhibitory activities, suggesting their use in treating diseases like Alzheimer's (Kausar et al., 2021). Another study focused on metal-based carboxamide-derived compounds, demonstrating their antibacterial and antifungal activities, which could be valuable in developing new antimicrobial agents (Hanif et al., 2014).
Catalysis and Material Science
Research has also delved into the use of thiophene carboxamide derivatives in catalysis and material science. Aminocarbonylation reactions involving iodobenzene and iodoalkenes have been conducted using amino acid methyl esters, yielding carboxamides with potential applications in material science and catalysis (Müller et al., 2005). Additionally, the structural and physicochemical characterization of carboxamides and their metal complexes have been explored, indicating their antibacterial activities and potential in creating new materials with specific properties (Aktan, Gündüzalp, Özmen, 2017).
Future Directions
Properties
IUPAC Name |
N-methyl-2-[3-(4-methylphenyl)sulfonylpropanoylamino]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-11-3-5-12(6-4-11)24(21,22)10-8-14(19)18-16-13(7-9-23-16)15(20)17-2/h3-7,9H,8,10H2,1-2H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYFYUWULVLLJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CS2)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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